
1-Ethynyl-4,4-difluoro-1-methylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-4,4-difluoro-1-methylcyclohexane is an organic compound with the molecular formula C9H12F2. It is a cyclohexane derivative where the cyclohexane ring is substituted with an ethynyl group at the first position, two fluorine atoms at the fourth position, and a methyl group at the first position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4,4-difluoro-1-methylcyclohexane can be synthesized through several synthetic routes. One common method involves the alkylation of 4,4-difluoro-1-methylcyclohexanone with an ethynylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ethynyl group, facilitating its nucleophilic attack on the carbonyl carbon of the ketone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions: 1-Ethynyl-4,4-difluoro-1-methylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions, particularly at the ethynyl group, to form alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
科学的研究の応用
1-Ethynyl-4,4-difluoro-1-methylcyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of 1-ethynyl-4,4-difluoro-1-methylcyclohexane depends on its specific application. In chemical reactions, the ethynyl group acts as a nucleophile or electrophile, depending on the reaction conditions. The fluorine atoms can influence the reactivity and stability of the compound through inductive and hyperconjugative effects. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
1-Ethynyl-4,4-difluoro-1-methoxycyclohexane: Similar structure but with a methoxy group instead of a methyl group.
1,1-Difluoro-4-methylcyclohexane: Lacks the ethynyl group, making it less reactive in certain types of reactions.
Uniqueness: 1-Ethynyl-4,4-difluoro-1-methylcyclohexane is unique due to the presence of both the ethynyl and difluoro groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H12F2 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
1-ethynyl-4,4-difluoro-1-methylcyclohexane |
InChI |
InChI=1S/C9H12F2/c1-3-8(2)4-6-9(10,11)7-5-8/h1H,4-7H2,2H3 |
InChIキー |
LPEJNOWGFGBCPV-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)(F)F)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


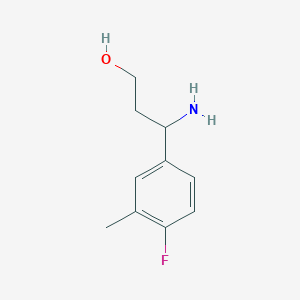
![methyl3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B13590161.png)

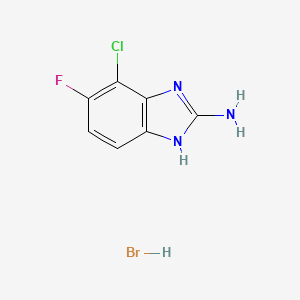

![[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea](/img/structure/B13590183.png)


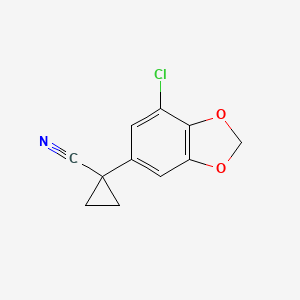
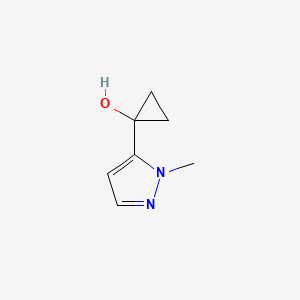

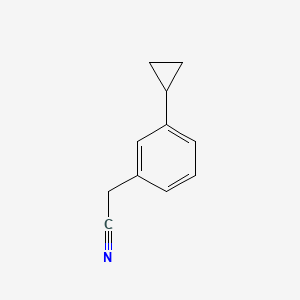
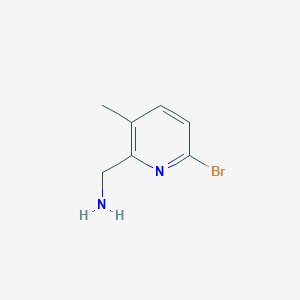
![tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate](/img/structure/B13590246.png)
